PACMA 31

Descripción

Propiedades

IUPAC Name |

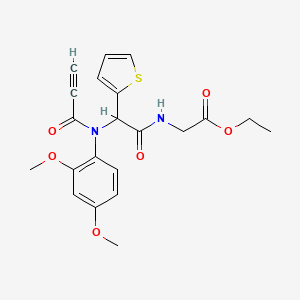

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOOZADJPNUFOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401089-31-3 | |

| Record name | 1401089-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual-Pronged Mechanism of PACMA 31: A Technical Guide to its Action as a Covalent Inhibitor

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of PACMA 31, a small-molecule inhibitor with significant potential in cancer therapy. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its molecular interactions, cellular consequences, and the experimental framework used to elucidate its function.

This compound has been identified as a potent, orally active, and irreversible inhibitor with a multi-targeted profile, primarily acting on Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR).[1][2] Its covalent modification of these key enzymes disrupts cellular homeostasis, leading to targeted cell death in cancer models.

Core Mechanism of Action: Covalent Inhibition

This compound's primary mechanism involves the formation of a covalent bond with its target proteins.[2][3] This irreversible binding is attributed to the electron-deficient nature of its propynoic acid amide moiety, which readily reacts with nucleophilic residues, such as the thiol groups of cysteine and selenocysteine (B57510), within the active sites of its target enzymes.[1][4]

Primary Target: Protein Disulfide Isomerase (PDI)

The most well-characterized target of this compound is Protein Disulfide Isomerase (PDI), an essential chaperone protein located in the endoplasmic reticulum (ER) that catalyzes the formation, breakage, and rearrangement of disulfide bonds during protein folding.[5][6]

By forming a covalent adduct with the active site cysteines of PDI, this compound irreversibly inhibits its enzymatic activity.[2][4] This inhibition disrupts the proper folding of proteins, leading to an accumulation of unfolded or misfolded proteins within the ER. This condition, known as ER stress, activates the Unfolded Protein Response (UPR), which, when prolonged and severe, triggers ER-stress-induced apoptosis.[7] The essential role of PDI in the survival and proliferation of cancer cells makes it a critical therapeutic target.[2][6]

Secondary Target: Thioredoxin Reductase (TrxR)

More recent studies have unveiled that this compound also potently inhibits Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that regulates cellular redox homeostasis.[1] this compound's propynamide fragment covalently interacts with the selenocysteine residue in the active site of TrxR.[1]

Inhibition of TrxR disrupts the cell's ability to manage oxidative stress. This leads to the accumulation of reactive oxygen species (ROS) and an increase in oxidized thioredoxin (Trx) and glutathione (B108866) disulfide (GSSG).[1] The resulting severe oxidative stress is a potent trigger for apoptosis, contributing significantly to this compound's cytotoxic effects against cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound's activity.

| Target/Cell Line | IC50 Value | Notes | Reference |

| Protein Disulfide Isomerase (PDI) | 10 µM | Irreversible inhibition. | [3][5] |

| OVCAR-8 (Ovarian Cancer) | 0.9 µM | Cytotoxicity. | [5] |

| OVCAR-3 (Ovarian Cancer) | 0.32 µM | Cytotoxicity. | [5] |

| PDI (Comparison) | 85 µM | IC50 for Phenylarsine Oxide (PAO), another PDI inhibitor. | [7] |

Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of this compound.

| Animal Model | Administration | Dosage | Outcome | Reference |

| Human Ovarian Cancer Xenograft | Intraperitoneal (i.p.) | 20-200 mg/kg (daily for 62 days) | 85% tumor growth inhibition at day 62. | [3] |

| Human Ovarian Cancer Xenograft | Oral (per os) | Not specified | 65% tumor growth inhibition at day 62. | [3] |

Table 2: In Vivo Efficacy of this compound.

Signaling Pathways and Cellular Fate

The dual inhibition of PDI and TrxR by this compound initiates two distinct but convergent pathways leading to apoptosis.

Caption: Dual inhibitory pathways of this compound leading to apoptosis.

Concentration-Dependent Effects on Monocyte Tissue Factor

This compound exhibits a complex, concentration-dependent regulation of monocyte Tissue Factor (TF), a key initiator of the coagulation cascade.

-

Low Concentrations : At lower doses, this compound enhances lipopolysaccharide (LPS)-induced monocyte TF production.[8] This effect is mediated by the amplification of Protease-Activated Receptor 2 (PAR2) signaling, which enhances IκB-NFκB signaling.[8]

-

High Concentrations : Conversely, at high concentrations (e.g., 25 µM), this compound significantly inhibits the procoagulant activity (PCA) of TF on LPS-stimulated peripheral blood mononuclear cells (PBMCs), converting TF into a non-coagulant state without affecting its surface antigen expression.[8]

Caption: Concentration-dependent regulation of monocyte Tissue Factor by this compound.

Experimental Protocols and Methodologies

The characterization of this compound's mechanism of action has been achieved through a series of established biochemical and cell-based assays.

PDI Activity Assay (Insulin Aggregation)

The inhibitory effect of this compound on PDI activity is commonly measured using an insulin (B600854) aggregation assay.[7]

-

Principle : PDI catalyzes the reduction of disulfide bonds in insulin, causing it to precipitate. The rate of aggregation is monitored by measuring the increase in absorbance (turbidity) over time.

-

Protocol Outline :

-

Recombinant human PDI is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

The reaction is initiated by adding insulin to the PDI/inhibitor mixture.

-

The absorbance, typically at 650 nm, is measured at regular intervals to monitor the kinetics of insulin aggregation.

-

A decrease in the rate of aggregation in the presence of this compound indicates inhibition of PDI activity.

-

Target Identification and Covalent Binding

Fluorescent derivatives, 2D gel electrophoresis, and mass spectrometry (MS) were instrumental in confirming PDI as a direct target.[2][4]

Caption: Workflow for target identification of this compound.

Cellular Cytotoxicity Assays

Standard cell viability assays are used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Protocol Outline :

-

Cancer cells (e.g., OVCAR-8, OVCAR-3) are seeded in 96-well plates.[5]

-

Cells are treated with a serial dilution of this compound for a specified duration (e.g., 24-72 hours).[3]

-

Cell viability is assessed using reagents such as MTT, MTS, or CellTiter-Glo.

-

The results are used to calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

-

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound is evaluated in vivo using mouse xenograft models.[2][3]

-

Protocol Outline :

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously or intraperitoneally injected with human cancer cells (e.g., OVCAR-8).

-

Once tumors are established, mice are treated with this compound or a vehicle control via intraperitoneal injection or oral gavage.[3]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors and organs may be harvested for further analysis, such as histology or fluorescence imaging to assess drug distribution.[2]

-

References

- 1. Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. caymanchem.com [caymanchem.com]

- 6. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of protein disulfide isomerase with PACMA-31 regulates monocyte tissue factor through transcriptional and posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

PACMA 31: A Technical Guide to a Covalent Protein Disulfide Isomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein disulfide isomerase (PDI) is a crucial chaperone protein residing in the endoplasmic reticulum (ER), where it facilitates the proper folding of proteins by catalyzing the formation, breakage, and rearrangement of disulfide bonds.[1][2] Dysregulation of PDI activity is implicated in various pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders, making it an attractive therapeutic target.[2] PACMA 31 has emerged as a potent, orally active, and irreversible inhibitor of PDI.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on cellular signaling pathways.

Chemical Properties and Mechanism of Action

This compound, with the chemical name N-(2,4-Dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycylglycine ethyl ester, is a small molecule belonging to the class of propynoic acid carbamoyl (B1232498) methyl amides (PACMAs).[4][5]

Chemical Structure:

Figure 1: Chemical Structure of this compound.

The primary mechanism of action of this compound involves the irreversible inhibition of PDI.[3] The electrophilic alkyne group within this compound's structure acts as a Michael acceptor, forming a covalent bond with the nucleophilic cysteine residues within the active sites of PDI.[3] Mass spectrometry analysis has confirmed that this compound covalently modifies cysteine residues Cys397 or Cys400 in the active site of PDI.[3] This irreversible binding leads to the inhibition of PDI's reductase and isomerase activities, disrupting the proper folding of nascent proteins in the ER.[3][6] The accumulation of unfolded or misfolded proteins triggers ER stress and activates the Unfolded Protein Response (UPR), ultimately leading to apoptosis in cancer cells.[7][8]

Quantitative Data

The inhibitory activity of this compound against PDI and its cytotoxic effects on various cancer cell lines have been quantified in several studies.

| Target | Assay | IC50 Value | Reference |

| Protein Disulfide Isomerase (PDI) | Insulin (B600854) Aggregation Assay | 10 µM | [7][9] |

| Phenylarsine Oxide (PAO) (reference PDI inhibitor) | Insulin Aggregation Assay | 85 µM | [3] |

Table 1: In vitro inhibitory activity of this compound against PDI.

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| OVCAR-8 | Ovarian Cancer | MTT Assay | 0.9 µM | [9] |

| OVCAR-3 | Ovarian Cancer | MTT Assay | 0.32 µM | [9] |

Table 2: Cytotoxicity of this compound in ovarian cancer cell lines.

This compound has also been shown to inhibit other members of the PDI family, though with some selectivity. It has been reported to inhibit PDIA4, TXNDC5, and PDIA6, but not PDIA3.

Experimental Protocols

PDI Inhibition Assay (Insulin Aggregation Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

-

Recombinant PDI protein

-

This compound (or other test inhibitors)

-

Bovine insulin

-

Dithiothreitol (DTT)

-

Sodium phosphate (B84403) buffer (100 mM sodium phosphate, 2 mM EDTA, pH 7.0)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 620 nm

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, incubate 0.4 µM of recombinant PDI protein with varying concentrations of this compound at 37°C for 1 hour in sodium phosphate buffer containing 8 µM DTT.[6]

-

Prepare the reaction mixture in separate wells containing 500 µM DTT and 130 µM bovine insulin in sodium phosphate buffer.[6]

-

To initiate the reaction, add the pre-incubated PDI-inhibitor mixture to the reaction mixture.

-

Immediately begin monitoring the increase in absorbance at 620 nm at regular intervals for a set period (e.g., 30-60 minutes) at room temperature.[6] The aggregation of the reduced insulin B chains leads to increased turbidity, which is measured as an increase in absorbance.

-

The rate of insulin aggregation is proportional to the PDI activity. Calculate the percentage of inhibition by comparing the rates of aggregation in the presence of the inhibitor to the control (DMSO vehicle).

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., OVCAR-8)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Protocol:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate for the desired period (e.g., 72 hours).[3]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the inhibitor concentration.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cells (e.g., OVCAR-8)

-

This compound formulated for in vivo administration (e.g., in a solution of DMSO, Cremophor EL, and saline)

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 OVCAR-8 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., daily for several weeks).[1] The control group receives the vehicle solution.

-

Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume can be calculated using the formula: (width² x length) / 2.

-

Monitor the body weight and general health of the mice throughout the experiment.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Signaling Pathways and Experimental Workflows

Mechanism of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits PDI and induces ER stress.

PDI Inhibition and the Unfolded Protein Response (UPR)

Inhibition of PDI by this compound leads to the accumulation of misfolded proteins, which activates the UPR. One of the key pathways in the UPR is the PERK-eIF2α signaling cascade.

Experimental Workflow for PDI Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing PDI inhibitors like this compound.

Off-Target Effects

It is important to note that this compound is not entirely specific to PDI. Studies have shown that it also acts as a potent inhibitor of thioredoxin reductase (TrxR), another key enzyme in cellular redox homeostasis. This off-target activity may contribute to the overall cellular effects of this compound and should be considered when interpreting experimental results.

Conclusion

This compound is a valuable tool for studying the roles of PDI in health and disease. Its irreversible mechanism of action and oral bioavailability make it a promising lead compound for the development of novel anticancer therapies. This technical guide provides a foundation for researchers to utilize this compound effectively in their studies, from in vitro enzymatic assays to in vivo animal models. A thorough understanding of its mechanism, quantitative effects, and experimental application is crucial for advancing our knowledge of PDI-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are PDI inhibitors and how do they work? [synapse.patsnap.com]

- 3. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Protein Disulfide Isomerase | Tocris Bioscience [tocris.com]

- 5. rndsystems.com [rndsystems.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. The Unfolded Protein Response and the Role of Protein Disulfide Isomerase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Covalent Binding of PACMA 31 to Protein Disulfide Isomerase (PDI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism and experimental validation of the covalent interaction between the small molecule inhibitor PACMA 31 and its target, Protein Disulfide Isomerase (PDI). PDI is a crucial chaperone protein involved in protein folding within the endoplasmic reticulum, and its inhibition has emerged as a promising strategy in cancer therapy.[][2] this compound is an irreversible, orally active inhibitor of PDI that has demonstrated significant anti-tumor effects.[][2][3]

Mechanism of Covalent Binding

This compound, a propynoic acid carbamoyl (B1232498) methyl amide derivative, acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residues of PDI.[2][3][4] PDI possesses two catalytic thioredoxin-like domains, each containing a highly conserved CXXC active site motif that is essential for its enzymatic activity.[5] Computational docking studies have identified the specific residues within the a' domain of PDI, Cys397 and Cys400, as the primary targets for covalent modification by this compound.[5] The propynoic acid moiety of this compound is highly electrophilic and reacts with the nucleophilic thiol groups of the cysteine residues, forming a stable thioether linkage. This covalent modification of the active site cysteines physically obstructs the binding of PDI's natural substrates and disrupts its catalytic cycle, leading to the inhibition of its reductase and isomerase activities.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction between this compound and PDI.

| Parameter | Value | Reference |

| IC50 for PDI Inhibition | 10 µM | [3][6][7] |

| Inhibitor Comparison (IC50) | This compound: 10 µMPAO: 85 µM | [2][6] |

Table 1: Inhibitory Potency of this compound against PDI. The half-maximal inhibitory concentration (IC50) was determined using the insulin (B600854) aggregation assay. Phenylarsine oxide (PAO) is another known PDI inhibitor.

| Binding Site | Docking Fitness Score | Reference |

| Cys397 | 40.73 | [5] |

| Cys400 | 33.53 | [5] |

Table 2: Covalent Docking Scores for this compound Binding to PDI Active Site Cysteines. The Genetic Optimization for Ligand Docking (GOLD) fitness scores indicate the predicted binding affinity of this compound to the respective cysteine residues in the a' domain of PDI.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the covalent binding of this compound to PDI are provided below.

PDI Inhibition via Insulin Aggregation Assay

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

-

Recombinant human PDI

-

Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT, 100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 650 nm

Procedure:

-

Prepare a reaction cocktail containing Sodium Phosphate Buffer, Sodium EDTA, and insulin solution.

-

In a 96-well plate, add the reaction cocktail to each well.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding a solution of recombinant PDI to each well, except for the negative control wells (which receive buffer instead).

-

Start the aggregation by adding DTT to all wells.

-

Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every 5 minutes) for a total of 30-60 minutes at 25°C.

-

The rate of insulin aggregation is determined from the linear phase of the absorbance curve. The percentage of inhibition is calculated by comparing the rates in the presence of this compound to the vehicle control.

Identification of PDI as the Target using a Fluorescent this compound Analog

This method utilizes a fluorescently tagged version of this compound to identify its cellular binding partners. A common approach involves conjugating this compound to a BODIPY fluorophore.

Materials:

-

BODIPY-conjugated this compound analog

-

Cancer cell line (e.g., OVCAR-8)

-

Cell lysis buffer (e.g., RIPA buffer)

-

2D gel electrophoresis system (isoelectric focusing and SDS-PAGE)

-

Fluorescence gel scanner

-

Mass spectrometer

Procedure:

-

Cell Treatment: Treat cancer cells with the BODIPY-conjugated this compound analog for a specified time.

-

Cell Lysis: Harvest the cells and prepare a whole-cell lysate using a suitable lysis buffer.

-

Two-Dimensional Gel Electrophoresis:

-

First Dimension (Isoelectric Focusing - IEF): Separate the proteins in the cell lysate based on their isoelectric point (pI) using an IEF strip.

-

Second Dimension (SDS-PAGE): Separate the proteins from the IEF strip based on their molecular weight using a standard SDS-PAGE gel.

-

-

Fluorescence Imaging: Scan the 2D gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the BODIPY dye.

-

Protein Identification: Excise the fluorescent spots from the gel, perform in-gel tryptic digestion, and identify the protein(s) using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Mass Spectrometry Analysis of Covalent Modification

This protocol details the method to identify the specific amino acid residues of PDI that are covalently modified by this compound.

Materials:

-

Recombinant human PDI

-

This compound

-

DTT

-

Iodoacetamide (B48618) (IAM)

-

Trypsin

-

LC-MS/MS system (e.g., Orbitrap)

Procedure:

-

Incubation: Incubate recombinant PDI with this compound to allow for covalent modification.

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein mixture with DTT and then alkylate the free cysteine residues with iodoacetamide to prevent their re-oxidation.

-

Tryptic Digestion: Digest the protein mixture into smaller peptides using trypsin.

-

LC-MS/MS Analysis:

-

Separate the tryptic peptides using reverse-phase liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

Acquire tandem mass spectra (MS/MS) of the peptides to determine their amino acid sequences.

-

-

Data Analysis: Search the MS/MS data against the PDI protein sequence to identify peptides that have a mass shift corresponding to the addition of a this compound molecule. The fragmentation pattern in the MS/MS spectra will pinpoint the exact cysteine residue(s) that are modified.

Visualizations

Caption: Signaling pathway of PDI inhibition by this compound.

Caption: Experimental workflow for identifying PDI as the target and mapping the binding site.

Caption: Logical relationship of the covalent binding mechanism.

References

- 2. researchgate.net [researchgate.net]

- 3. Development of small molecule inhibitor-based fluorescent probes for highly specific super-resolution imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescent labeling of small molecules - Vichem [vichemchemie.com]

- 7. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Dual Inhibition of Protein Disulfide Isomerase and Thioredoxin Reductase by PACMA 31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 has emerged as a significant small molecule inhibitor in cancer research, demonstrating a unique dual-targeting mechanism against two critical enzymes involved in cellular redox homeostasis: Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR). This technical guide provides an in-depth overview of the inhibitory action of this compound on both PDI and TrxR, detailing its mechanism, the resultant cellular signaling cascades, and the experimental protocols to assess its activity. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar dual-targeting agents.

Quantitative Analysis of this compound Inhibition

This compound exhibits potent inhibitory activity against both PDI and TrxR, albeit through distinct covalent interactions. The following tables summarize the key quantitative data associated with its inhibitory effects.

| Target Enzyme | IC50 Value | Mechanism of Inhibition | Target Residue | Reference |

| Protein Disulfide Isomerase (PDI) | 10 µM[1][2][3] | Irreversible, Covalent | Active Site Cysteines[1][4] | [1][2][3][4] |

| Thioredoxin Reductase (TrxR) | Potent Inhibitor (Specific IC50 not detailed in reviewed sources) | Irreversible, Covalent | Selenocysteine (B57510) Residue[5] | [5] |

| Cellular Effects in Cancer Cells | Observed Outcome | Mechanism | Reference |

| Cytotoxicity (Ovarian Cancer Cells) | IC50 = 0.32 µM (OVCAR-3), 0.9 µM (OVCAR-8) | Induction of Apoptosis and Ferroptosis | |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS), Oxidized Thioredoxin (Trx), and GSSG | Inhibition of TrxR | [5] |

| Endoplasmic Reticulum (ER) Stress | Activation of the Unfolded Protein Response (UPR) | Inhibition of PDI | [3] |

| Apoptosis | Oxidative stress-mediated | Inhibition of TrxR | [5] |

| Ferroptosis | Binds to GPX4 |

Signaling Pathways and Mechanisms of Action

The dual inhibition of PDI and TrxR by this compound triggers a cascade of cellular events, primarily centered around endoplasmic reticulum stress and oxidative stress, culminating in programmed cell death.

PDI Inhibition and Induction of ER Stress

This compound irreversibly binds to the active site cysteines of PDI, a critical chaperone protein in the endoplasmic reticulum responsible for proper protein folding.[1][4] Inhibition of PDI disrupts disulfide bond formation, leading to an accumulation of misfolded proteins within the ER, a condition known as ER stress. This, in turn, activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, under prolonged or severe ER stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response.

TrxR Inhibition, Oxidative Stress, and Apoptosis

This compound is also a potent inhibitor of TrxR, a key enzyme in the thioredoxin system that maintains cellular redox balance.[5] It covalently binds to the selenocysteine residue in the active site of TrxR, inactivating the enzyme.[5] This inhibition leads to an accumulation of oxidized thioredoxin (Trx) and a subsequent increase in cellular reactive oxygen species (ROS), resulting in significant oxidative stress.[5] Elevated oxidative stress damages cellular components and triggers the intrinsic pathway of apoptosis.

Crosstalk and Synergistic Anti-Cancer Effects

The dual inhibition of PDI and TrxR by this compound likely results in a synergistic anti-cancer effect. ER stress induced by PDI inhibition can sensitize cells to apoptosis, while the oxidative stress generated from TrxR inhibition provides a potent apoptotic stimulus. Furthermore, both pathways can converge on the mitochondria, a central regulator of apoptosis. The interplay between these two pathways amplifies the cellular stress, overwhelming the cell's survival mechanisms and leading to efficient cell death.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibition of PDI and TrxR by this compound.

PDI Inhibition Assay: Insulin (B600854) Aggregation Assay

This assay measures the reductase activity of PDI by monitoring the aggregation of insulin upon the reduction of its disulfide bonds.

Materials:

-

Human recombinant PDI

-

This compound

-

Insulin solution (from bovine pancreas)

-

Dithiothreitol (DTT)

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Microplate reader capable of measuring absorbance at 650 nm

Procedure:

-

Prepare Reagents:

-

Dissolve insulin in the phosphate buffer to a final concentration of 1 mg/mL. Ensure the solution is clear before use.

-

Prepare a stock solution of DTT in the phosphate buffer.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Dilute PDI to the desired working concentration in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following in order:

-

Phosphate buffer

-

PDI solution

-

This compound or vehicle control (DMSO)

-

-

Pre-incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Add the insulin solution to each well.

-

Initiate the reaction by adding the DTT solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader pre-set to 25°C.

-

Measure the absorbance at 650 nm every minute for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 650 nm against time.

-

The rate of insulin aggregation is determined from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

TrxR Inhibition Assay: DTNB Reduction Assay

This assay measures the activity of TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by the enzyme in the presence of NADPH, which produces the yellow-colored product 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.

Materials:

-

Human recombinant TrxR

-

This compound

-

NADPH

-

DTNB (Ellman's reagent)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of NADPH in the assay buffer.

-

Prepare a stock solution of DTNB in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Dilute TrxR to the desired working concentration in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following in order:

-

Assay buffer

-

NADPH solution

-

TrxR solution

-

This compound or vehicle control (DMSO)

-

-

Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the DTNB solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a plate reader.

-

Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

-

-

Data Analysis:

-

Plot the absorbance at 412 nm against time.

-

The rate of TNB formation is determined from the initial linear slope of the curve.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound represents a promising class of anti-cancer compounds with a novel dual-targeting mechanism. By simultaneously inhibiting PDI and TrxR, it induces a potent combination of ER stress and oxidative stress, leading to synergistic cancer cell death. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the intricate mechanisms of this compound and to explore its therapeutic potential in various cancer models. Further research into the specific molecular players in the downstream signaling cascades and the precise nature of the crosstalk between the PDI and TrxR inhibition pathways will be crucial for the continued development of this and other dual-targeting inhibitors.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the oral bioavailability of PACMA 31 in vivo

An In-Depth Technical Guide to the Oral Bioavailability of PACMA 31 In Vivo

Introduction

This compound is a small-molecule compound identified as an irreversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3] PDI is a chaperone protein located in the endoplasmic reticulum (ER) that plays a crucial role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding.[4] Increased PDI levels are observed in various human cancers, making it a promising therapeutic target.[4] this compound acts by forming a covalent bond with the active site cysteines of PDI, leading to its inhibition.[1][4][5] This inhibition disrupts protein folding, induces ER stress, and can ultimately trigger apoptosis in cancer cells.[4][6]

Beyond PDI, this compound has also been identified as a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in regulating cellular redox homeostasis.[7] Its ability to inhibit TrxR contributes to the induction of oxidative stress and apoptosis in cancer cells.[7]

A critical aspect of any potential therapeutic agent is its ability to be administered orally and maintain efficacy. Studies have demonstrated that this compound is an orally active compound with desirable pharmacological properties, showing significant anti-tumor activity in preclinical models of ovarian cancer with no substantial toxicity to normal tissues.[4][6][8] This guide provides a comprehensive overview of the in vivo studies assessing the oral bioavailability and efficacy of this compound.

Quantitative Data Presentation

The in vivo efficacy of this compound has been evaluated in mouse xenograft models of human ovarian cancer. The data from these studies are summarized below.

Table 1: In Vivo Efficacy of this compound in OVCAR-8 Xenograft Model

| Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | P-value | Reference |

|---|---|---|---|---|---|

| Intraperitoneal (i.p.) | 20 mg/kg/day | 62 days | 85% | 0.009 | [8] |

| Oral (per os) | 20 mg/kg/day, increased to 200 mg/kg/day | 62 days | 65% | 0.015 |[2][8] |

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Assay Method | Reference |

|---|

| PDI | 10 µM | Insulin Aggregation Assay |[2][4][6] |

Experimental Protocols

The following section details the methodology used for the in vivo assessment of this compound's anti-tumor activity and oral bioavailability.

In Vivo Tumor Xenograft Studies

-

Cell Line: OVCAR-8 human ovarian cancer cells in their logarithmic growth phase were used for implantation.[1]

-

Animal Model: Athymic nude mice were used for the study.[1]

-

Cell Implantation: 5 x 10⁵ OVCAR-8 cells suspended in 100 μL of PBS were implanted into each mouse under aseptic conditions.[1]

-

Tumor Growth Assessment: Tumor growth was monitored by biweekly measurements of the tumor diameters using a Vernier caliper. The tumor volume was calculated using the formula: Tumor Volume (mm³) = (D × d²)/2 , where 'D' is the longest diameter and 'd' is the shortest diameter.[1]

-

Drug Administration:

-

Intraperitoneal (i.p.) Group: Treatment was administered daily for 62 days.[2]

-

Oral (per os) Group: Treatment was initiated at a dose of 20 mg/kg per day. The dosage was gradually increased by 20 mg/kg each day for the first three days, after which a dose of 200 mg/kg per day was maintained for an additional 32 days. The total duration of the oral treatment was 62 days.[8]

-

-

Toxicity Monitoring: The general health of the mice was monitored. One mouse was reported dead on day 30 in the intraperitoneal administration group; however, no other significant abnormalities were observed in the this compound-treated mice.[8]

Mandatory Visualizations

Experimental Workflow

The diagram below illustrates the workflow for the in vivo xenograft study designed to evaluate the efficacy of this compound.

Signaling Pathway of this compound

This compound exerts its anticancer effects through a dual mechanism, primarily by inhibiting Protein Disulfide Isomerase (PDI) and also Thioredoxin Reductase (TrxR).

Conclusion

The collective evidence strongly supports that this compound is an orally bioavailable inhibitor of PDI with significant in vivo anti-tumor properties.[8] In a human ovarian cancer xenograft model, oral administration of this compound led to a substantial 65% reduction in tumor growth over a 62-day period.[2][8] This efficacy, coupled with a lack of significant toxicity, underscores its potential as a developable therapeutic agent for ovarian cancer.[1][4] The compound's mechanism, involving the irreversible inhibition of PDI and TrxR, leads to ER stress, oxidative stress, and ultimately cancer cell apoptosis, presenting a unique approach for cancer therapy.[6][7] Further investigation into the pharmacokinetics and optimization of oral dosing regimens will be crucial for its clinical translation.

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Protein Disulfide Isomerase | Tocris Bioscience [tocris.com]

- 4. immune-system-research.com [immune-system-research.com]

- 5. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of PACMA 31: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 is a pioneering small molecule identified as a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI).[1][2][3][4] PDI is a chaperone protein residing in the endoplasmic reticulum that plays a critical role in the formation, breakage, and rearrangement of disulfide bonds in newly synthesized proteins.[2][3] In various cancer types, including ovarian cancer, PDI is overexpressed and contributes to cancer cell survival and proliferation, making it a compelling therapeutic target.[2][3] this compound, a member of the propynoic acid carbamoyl (B1232498) methyl amides (PACMAs) class of compounds, was developed to target PDI and has demonstrated significant cytotoxicity in human ovarian cancer cell lines and tumor growth suppression in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.

Discovery and Rationale

The development of this compound was initiated through a screening of a series of propynoic acid carbamoyl methyl amides (PACMAs) for their cytotoxic effects against a panel of human ovarian cancer cell lines.[2][3] The rationale behind this approach was to identify compounds that could overcome the drug resistance often observed in ovarian cancer.[2] The PACMA scaffold was selected due to its potential for covalent modification of protein targets through its electrophilic alkyne group. This compound emerged as one of the most active analogs in these screens, exhibiting potent cytotoxicity against various ovarian cancer cell lines.[2][3]

Subsequent studies focused on identifying the cellular target of this compound. Using a fluorescently tagged derivative of this compound in conjunction with 2D gel electrophoresis and mass spectrometry, Protein Disulfide Isomerase (PDI) was identified as the primary binding partner.[2][3] Further validation confirmed that this compound irreversibly inhibits PDI by forming a covalent bond with the cysteine residues within the enzyme's active site.[1][2][3]

Synthesis of this compound

The chemical name for this compound is N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycyl-glycine, ethyl ester.[5] The synthesis of this compound involves a multi-step process.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate

-

To a solution of 2-(thiophen-2-yl)acetic acid (1.0 eq) in dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of glycine (B1666218) ethyl ester hydrochloride (1.2 eq) and triethylamine (B128534) (2.5 eq) in DCM at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate.

Step 2: Synthesis of ethyl 2-(2-(thiophen-2-yl)acetamido)acetate

-

To a solution of ethyl 2-((2-(thiophen-2-yl)acetyl)amino)acetate (1.0 eq) in DCM, add 2,4-dimethoxyaniline (B45885) (1.2 eq) and sodium triacetoxyborohydride (B8407120) (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

To a solution of the product from Step 2 (1.0 eq) in DCM, add propioloyl chloride (1.5 eq) and pyridine (B92270) (2.0 eq) at 0°C.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound is an irreversible inhibitor of PDI with an IC50 of approximately 10 μM in an insulin (B600854) aggregation assay.[1][4][6] It forms a covalent adduct with the active site cysteine residues of PDI, thereby inactivating the enzyme.[1][2][3] Inhibition of PDI by this compound leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptosis.

Beyond PDI, this compound has been shown to inhibit Thioredoxin Reductase (TrxR), another key enzyme in maintaining cellular redox homeostasis.[7] The inhibition of TrxR by this compound also proceeds via covalent modification of a selenocysteine (B57510) residue in the active site.[7] This dual inhibition of PDI and TrxR contributes to a significant increase in intracellular reactive oxygen species (ROS), leading to oxidative stress-mediated apoptosis.[7]

Furthermore, this compound has been implicated in the regulation of the NF-κB signaling pathway and the inhibition of the NLRP3 inflammasome.[8][9][10][11] At lower concentrations, this compound can enhance LPS-induced NF-κB signaling, while at higher concentrations, it exhibits inhibitory effects.[10] The inhibition of PDI by this compound has been shown to block the assembly and activation of the NLRP3 inflammasome.[8][9][11]

Quantitative Data

| Parameter | Value | Assay/Cell Line | Reference |

| PDI Inhibition (IC50) | 10 µM | Insulin Aggregation Assay | [1][4][6] |

| Cytotoxicity (IC50) | 0.9 µM | OVCAR-8 | [2] |

| 0.32 µM | OVCAR-3 | [2] | |

| Not specified | NCI/ADR-RES | [2] | |

| Not specified | HEY | [2] | |

| TrxR Inhibition | Potent inhibitor | DTNB Reduction Assay | [7] |

Experimental Protocols

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the reductase activity of PDI by monitoring the aggregation of the insulin B chain upon reduction of its disulfide bonds.

-

Reagents:

-

Recombinant human PDI

-

This compound (or other test compounds) dissolved in DMSO

-

Bovine insulin solution (1 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Assay buffer (100 mM sodium phosphate, 2 mM EDTA, pH 7.0)

-

-

Procedure:

-

Pre-incubate recombinant PDI (final concentration 0.4 µM) with varying concentrations of this compound in assay buffer for 1 hour at 37°C.[2]

-

In a 96-well plate, add the PDI-inhibitor mixture.

-

To initiate the reaction, add insulin solution (final concentration 130 µM) and DTT (final concentration 500 µM) to each well.[2]

-

Immediately measure the absorbance at 620 nm (or 650 nm) every minute for at least 30 minutes at 25°C using a microplate reader.[2][12]

-

The rate of insulin aggregation is determined by the slope of the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition relative to a DMSO vehicle control.

-

Thioredoxin Reductase (TrxR) Inhibition Assay (DTNB Assay)

This assay measures TrxR activity by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 5-thio-2-nitrobenzoic acid (TNB), which has a strong absorbance at 412 nm.

-

Reagents:

-

Recombinant human TrxR

-

This compound (or other test compounds) dissolved in DMSO

-

NADPH solution

-

DTNB solution

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM EDTA)

-

-

Procedure:

-

Pre-incubate recombinant TrxR with varying concentrations of this compound in assay buffer.

-

In a 96-well plate, add the TrxR-inhibitor mixture.

-

To initiate the reaction, add NADPH and DTNB to each well.

-

Immediately measure the absorbance at 412 nm every minute for a set period using a microplate reader.

-

The rate of TNB formation is determined by the slope of the linear portion of the absorbance versus time curve.

-

To determine the specific TrxR activity, a parallel reaction is run in the presence of a specific TrxR inhibitor (e.g., aurothiomalate) to account for non-TrxR-dependent DTNB reduction.[13][14]

-

The TrxR-specific activity is the difference between the total DTNB reduction and the reduction in the presence of the specific inhibitor.[14]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Reagents:

-

Cancer cell lines (e.g., OVCAR-8, A2780)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for the desired time period (e.g., 72 hours).[2] Include a DMSO vehicle control.

-

After the incubation period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

If using adherent cells, carefully remove the medium.

-

Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control.

-

Signaling Pathways and Visualizations

This compound-Induced Apoptosis via PDI and TrxR Inhibition

Caption: this compound induces apoptosis by inhibiting PDI and TrxR.

Modulation of NF-κB Signaling by this compound

Caption: Low concentrations of this compound enhance LPS-induced NF-κB signaling.

Inhibition of NLRP3 Inflammasome by this compound

Caption: this compound inhibits NLRP3 inflammasome assembly by targeting PDI.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for ovarian and potentially other cancers. Its unique mechanism of action as an irreversible inhibitor of PDI and TrxR highlights the therapeutic potential of targeting cellular redox homeostasis. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of next-generation PDI inhibitors. The elucidation of its effects on multiple signaling pathways, including the UPR, NF-κB, and the NLRP3 inflammasome, opens new avenues for exploring its therapeutic applications in a broader range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. This compound | Protein Disulfide Isomerase | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

- 7. Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Optimizing PDIA1 Inhibition as a Strategy to Inhibit NLRP3 Inflammasome Activation and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimizing PDIA1 Inhibition as a Strategy to Inhibit NLRP3 Inflammasome Activation and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of protein disulfide isomerase with PACMA-31 regulates monocyte tissue factor through transcriptional and posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. sigmaaldrich.cn [sigmaaldrich.cn]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

PACMA 31 as a Chemical Probe for Protein Disulfide Isomerase (PDI) Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PACMA 31, a pivotal chemical probe for studying the function of Protein Disulfide Isomerase (PDI). PDI is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding.[1][2] Its dysregulation has been implicated in various diseases, including cancer, making it a promising therapeutic target.[2][3] this compound serves as an invaluable tool for elucidating the roles of PDI in health and disease.

Mechanism of Action

This compound is an irreversible inhibitor of PDI.[3][4] Its mechanism of action involves the formation of a covalent bond with the active site cysteine residues of PDI.[1][3][5] This covalent modification inactivates the enzyme, leading to an accumulation of unfolded or misfolded proteins in the ER.[3][5] This accumulation triggers ER stress and activates the Unfolded Protein Response (UPR), a cellular signaling network aimed at restoring ER homeostasis.[3] However, prolonged ER stress induced by PDI inhibition can ultimately lead to apoptosis, or programmed cell death.[2][3]

Recent studies have also revealed that this compound can inhibit Thioredoxin Reductase (TrxR), another key enzyme in cellular redox homeostasis.[6][7] The propynamide fragment of this compound interacts covalently with the selenocysteine (B57510) residue of TrxR.[6] This off-target activity should be considered when interpreting experimental results.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for experimental design and data comparison.

| Target | Parameter | Value | Assay | Reference |

| PDI | IC50 | 10 µM | Insulin (B600854) Aggregation Assay | [1][3][4] |

| TrxR | IC50 | Not explicitly quantified, but potent inhibition observed | N/A | [6][7] |

Table 1: Inhibitory Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Assay | Reference |

| OVCAR-8 | Ovarian Cancer | IC50 | 0.9 µM | MTT Assay | [5] |

| OVCAR-3 | Ovarian Cancer | IC50 | 0.32 µM | MTT Assay | N/A |

| HeLa | Cervical Cancer | Cytotoxicity | Effective | N/A | [6][7] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Animal Model | Administration | Dosage | Effect | Reference |

| OVCAR-8 Xenograft | Intraperitoneal (i.p.) | 20-40 mg/kg/day | 85% tumor growth inhibition | [2][3] |

| OVCAR-8 Xenograft | Oral (per os) | N/A | 65% tumor growth inhibition | [2] |

Table 3: In Vivo Efficacy of this compound

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

PDI Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to its aggregation and an increase in turbidity.

Materials:

-

Recombinant human PDI

-

Insulin solution (10 mg/mL in 50 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT) solution (100 mM)

-

Sodium Phosphate Buffer (100 mM, pH 7.0)

-

EDTA solution (100 mM, pH 7.0)

-

This compound stock solution (in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a reaction cocktail containing Sodium Phosphate Buffer, EDTA, and insulin solution.

-

Add a known amount of PDI (e.g., 15 µg) to the reaction cocktail.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the mixture.

-

Initiate the reaction by adding DTT solution.

-

Immediately measure the absorbance at 650 nm and continue to monitor the change in absorbance over time (e.g., every 5 minutes) at 25°C.

-

The rate of insulin aggregation is proportional to the PDI activity. Calculate the percent inhibition by comparing the rates in the presence and absence of this compound.

Cell Viability Assay (Colony Formation Assay)

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

-

Cancer cell line (e.g., OVCAR-8)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% in methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).[2]

-

Replace the treatment medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol, and stain with Crystal Violet solution for 10-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the plating efficiency and survival fraction to determine the dose-dependent effect of this compound.

In Vivo Ovarian Cancer Xenograft Model

This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Ovarian cancer cells (e.g., OVCAR-8)

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of OVCAR-8 cells into the flank of each mouse.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 20-40 mg/kg, i.p. or orally) or vehicle control according to the desired schedule (e.g., daily for a specified period).[2][3]

-

Measure tumor volume using calipers at regular intervals throughout the study.

-

Monitor the body weight and overall health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Western Blotting for ER Stress and Apoptosis Markers

This technique is used to detect changes in the expression and activation of key proteins involved in the UPR and apoptosis.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against UPR markers (e.g., p-PERK, p-IRE1α, ATF6, CHOP) and apoptosis markers (e.g., cleaved caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse the treated cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of protein disulfide isomerase with PACMA-31 regulates monocyte tissue factor through transcriptional and posttranscriptional mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Preclinical Profile of PACMA 31: A Covalent PDI Inhibitor

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth technical overview of the discovery and preclinical evaluation of PACMA 31, a novel, orally active, irreversible inhibitor of Protein Disulfide Isomerase (PDI). This compound belongs to a class of compounds known as propynoic acid carbamoyl (B1232498) methyl amides (PACMAs) and has demonstrated significant therapeutic potential in oncology, particularly in models of ovarian cancer.

Executive Summary

Protein Disulfide Isomerase (PDI) is a chaperone protein residing in the endoplasmic reticulum (ER) that plays a critical role in catalyzing the formation, breakage, and rearrangement of disulfide bonds during protein folding. Its upregulation in various cancers, including ovarian cancer, correlates with tumor progression and survival, making it a compelling target for therapeutic intervention. This compound emerged from a screening campaign of PACMA derivatives and was identified as a potent, irreversible inhibitor of PDI.[1] It acts by forming a covalent bond with cysteine residues in the active site of PDI.[2][1] Preclinical studies have demonstrated that this compound exhibits significant cytotoxicity against human ovarian cancer cell lines and suppresses tumor growth in xenograft models with oral bioavailability and no significant toxicity to normal tissues.[2][3] Beyond PDI, this compound has also been shown to inhibit Thioredoxin Reductase (TrxR), inducing oxidative stress-mediated apoptosis, and to modulate other cellular pathways, highlighting its multifaceted mechanism of action.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity

| Target/Assay | Cell Line | IC₅₀ Value | Reference Compound | Ref. IC₅₀ |

|---|---|---|---|---|

| PDI Reductase Activity | Enzyme Assay | 10 µM | Phenylarsine Oxide (PAO) | 85 µM |

| Cytotoxicity | OVCAR-8 | 0.9 µM | - | - |

| Cytotoxicity | OVCAR-3 | 0.32 µM | - | - |

Table 2: In Vivo Efficacy in Ovarian Cancer Xenograft Model (OVCAR-8)

| Administration Route | Dosage | Duration | Tumor Growth Inhibition | Noted Toxicity |

|---|---|---|---|---|

| Intraperitoneal (i.p.) | 20-200 mg/kg (daily) | 62 days | 85% | Not observed |

| Oral (per os) | 20-200 mg/kg (daily) | 62 days | 65% | Not observed |

Key Experimental Protocols

PDI Reductase Activity (Insulin Aggregation Assay)

This assay measures the ability of PDI to reduce the disulfide bonds in insulin (B600854), leading to the aggregation of the insulin B chain, which is monitored as an increase in turbidity.[1][5]

Protocol:

-

Reagent Preparation:

-

Reaction Buffer: 100 mM Sodium Phosphate Buffer (pH 7.0), 1 mM EDTA.

-

Insulin Stock: 10 mg/mL solution in 50 mM Tris-HCl (pH 7.5).

-

Dithiothreitol (DTT) Stock: 100 mM.

-

Recombinant human PDI enzyme.

-

This compound was dissolved in DMSO to create stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, combine recombinant PDI (final concentration ~1.5 µM), insulin (final concentration ~600 µM), and varying concentrations of this compound or vehicle control (DMSO) in the reaction buffer.

-

Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 25°C to allow for inhibitor binding.

-

Initiate the reaction by adding DTT to a final concentration of 1 mM.

-

Immediately begin monitoring the increase in absorbance at 650 nm every 5 minutes using a plate reader thermostated at 25°C.

-

-

Data Analysis:

-

The rate of insulin aggregation is determined from the linear portion of the turbidity curve.

-

IC₅₀ values are calculated by plotting the percentage of PDI inhibition against the logarithm of the this compound concentration.

-

In Vivo Human Ovarian Cancer Xenograft Model

This model evaluates the in vivo antitumor efficacy of this compound.[6]

Protocol:

-

Cell Culture:

-

Human ovarian cancer OVCAR-8 cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) under standard conditions (37°C, 5% CO₂).

-

-

Animal Model:

-

Female athymic nude mice (4-6 weeks old) are used.

-

-

Tumor Implantation:

-

OVCAR-8 cells in a logarithmic growth phase are harvested and resuspended in sterile PBS.

-

Approximately 5 x 10⁵ cells in 100 µL of PBS are injected intraperitoneally (i.p.) into each mouse.

-

-

Treatment:

-

Once tumors are established, mice are randomized into treatment and control groups.

-

This compound is formulated in a suitable vehicle (e.g., corn oil) for intraperitoneal or oral administration.

-

Treatment is administered daily at specified doses (e.g., 20-200 mg/kg). The control group receives the vehicle only.

-

-

Efficacy Assessment:

-

Tumor growth is monitored biweekly by measuring tumor diameters with calipers.

-

Tumor volume is calculated using the formula: Volume = (Length × width²)/2.

-

Animal body weight and general health are monitored as indicators of toxicity.

-

At the end of the study (e.g., day 62), tumors are excised and weighed.

-

Target Identification via 2D Gel Electrophoresis and Mass Spectrometry

This proteomic approach was used to confirm PDI as the cellular target of this compound.[2][1]

Protocol:

-

Protein Lysate Preparation:

-

OVCAR-8 cells are treated with a fluorescently-tagged PACMA derivative or a vehicle control.

-

Cells are harvested, and whole-cell protein lysates are prepared using a suitable lysis buffer containing protease inhibitors.

-

-

Two-Dimensional (2D) Gel Electrophoresis:

-

First Dimension (Isoelectric Focusing - IEF): Protein lysates are loaded onto immobilized pH gradient (IPG) strips. Proteins migrate and separate based on their isoelectric point (pI).

-

Second Dimension (SDS-PAGE): The IPG strip is equilibrated and placed on top of a sodium dodecyl sulfate-polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

-

-

Protein Visualization and Spot Excision:

-

The gel is scanned using a fluorescence imager to visualize protein spots bound by the fluorescent PACMA probe.

-

Differentially expressed or labeled protein spots of interest are physically excised from the gel.

-

-

In-Gel Digestion and Mass Spectrometry:

-

The excised gel pieces are destained, and the proteins within are digested into smaller peptides using a protease (e.g., trypsin).

-

The resulting peptides are extracted and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

-

Protein Identification:

-

The acquired mass spectra are searched against a protein database (e.g., Swiss-Prot) to identify the protein from which the peptides originated, confirming it as a binding target of the PACMA probe.

-

Mechanisms of Action and Signaling Pathways

This compound's anticancer effects stem from the inhibition of multiple critical cellular pathways.

Inhibition of PDI and Induction of ER Stress

The primary mechanism of this compound is the irreversible inhibition of PDI. By covalently binding to PDI's active site cysteines, this compound disrupts proper disulfide bond formation, leading to an accumulation of misfolded proteins in the endoplasmic reticulum. This condition, known as ER stress, triggers the Unfolded Protein Response (UPR), which, if prolonged and severe, activates apoptotic signaling pathways to eliminate the stressed cancer cell.[5]

Inhibition of Thioredoxin Reductase (TrxR) and Oxidative Stress

This compound has also been identified as a potent inhibitor of Thioredoxin Reductase (TrxR), a key enzyme in the thioredoxin system that maintains cellular redox homeostasis.[4] Inhibition of TrxR prevents the reduction of oxidized thioredoxin (Trx). This leads to the accumulation of intracellular Reactive Oxygen Species (ROS), causing significant oxidative stress and ultimately triggering apoptosis.[4] This represents a parallel pathway contributing to this compound's cytotoxicity.

Discovery and Development Workflow

The identification of this compound was the result of a systematic drug discovery process. It began with the design and synthesis of a library of propynoic acid carbamoyl methyl amides (PACMAs), which were then screened for cytotoxicity against a panel of human ovarian cancer cell lines. Active compounds were further evaluated for their ability to inhibit PDI. The most promising candidate, this compound, was then subjected to target validation and in vivo efficacy studies, confirming its potential as a therapeutic agent.

References

- 1. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Revealing this compound as a new chemical type TrxR inhibitor to promote cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols for PACMA 31 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PACMA 31 is a cell-permeable, irreversible inhibitor of Protein Disulfide Isomerase (PDI) and Thioredoxin Reductase (TrxR).[1][2] Its mechanism of action involves the covalent modification of cysteine or selenocysteine (B57510) residues within the active sites of these enzymes.[2] This inhibition disrupts cellular redox homeostasis, leading to an accumulation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, apoptosis in cancer cells.[2] These characteristics make this compound a valuable tool for studying the roles of PDI and TrxR in various cellular processes and a potential candidate for cancer therapeutic development.[2][3]

These application notes provide detailed protocols for utilizing this compound in a range of common cell-based assays to probe its biological effects.

Product Information

| Characteristic | Description |

| Chemical Name | N-(2,4-dimethoxyphenyl)-N-(1-oxo-2-propyn-1-yl)-2-(2-thienyl)glycyl-glycine, ethyl ester |

| Molecular Formula | C₂₁H₂₂N₂O₆S |

| Molecular Weight | 430.5 g/mol |

| CAS Number | 1401089-31-3 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO up to 100 mM |

| Storage | Store as a solid at -20°C for up to 4 years. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1] |

Mechanism of Action

This compound's primary mode of action is the irreversible inhibition of two key enzymes involved in cellular redox control:

-